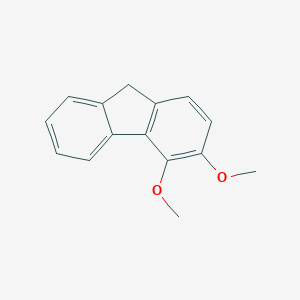
3,4-dimethoxy-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-9H-fluorene is a chemical compound that belongs to the class of fluorene derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
3,4-dimethoxy-9H-fluorene has various potential applications in scientific research. It has been studied as a potential fluorescent probe for the detection of metal ions, such as copper and mercury, in biological systems. It has also been investigated for its potential use in organic light-emitting diodes (OLEDs) due to its high thermal stability and good electron transport properties.
Mécanisme D'action
The mechanism of action of 3,4-dimethoxy-9H-fluorene is not fully understood. However, it is believed to interact with certain enzymes and proteins in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dimethoxy-9H-fluorene has various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,4-dimethoxy-9H-fluorene in lab experiments is its unique properties, which make it suitable for various applications. However, one of the limitations is its relatively high cost, which can limit its use in certain experiments.
Orientations Futures
There are various future directions for the use of 3,4-dimethoxy-9H-fluorene in scientific research. One potential direction is the development of new fluorescent probes for the detection of other metal ions in biological systems. Another direction is the investigation of its potential use in the development of new OLEDs with improved performance. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in cancer treatment.
Conclusion:
In conclusion, 3,4-dimethoxy-9H-fluorene is a chemical compound that has various potential applications in scientific research. Its unique properties make it suitable for various applications, including the detection of metal ions and the development of OLEDs. Further studies are needed to fully understand its mechanism of action and potential applications in cancer treatment.
Méthodes De Synthèse
The synthesis of 3,4-dimethoxy-9H-fluorene can be achieved through various methods. One of the most commonly used methods is the Suzuki coupling reaction, which involves the coupling of 3,4-dimethoxyphenylboronic acid with 9-bromo-fluorene in the presence of a palladium catalyst. Other methods include the Sonogashira coupling reaction and the Friedel-Crafts acylation reaction.
Propriétés
Formule moléculaire |
C15H14O2 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
3,4-dimethoxy-9H-fluorene |
InChI |
InChI=1S/C15H14O2/c1-16-13-8-7-11-9-10-5-3-4-6-12(10)14(11)15(13)17-2/h3-8H,9H2,1-2H3 |
Clé InChI |
PCABARWQWHUBES-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(CC3=CC=CC=C32)C=C1)OC |
SMILES canonique |
COC1=C(C2=C(CC3=CC=CC=C32)C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B295879.png)
![4-{[(E)-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295880.png)
![4-{[(E)-{5-bromo-2-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295881.png)
![4-({4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295884.png)
![2-Methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295886.png)
![2-[4-(2-bromoethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295887.png)
![2-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295888.png)
![2-({2-iodo-6-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzonitrile](/img/structure/B295892.png)
![N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295895.png)
![N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295896.png)
![N'-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide](/img/structure/B295897.png)

![N-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B295899.png)
![7-chloro-N-[3-[4-[7-[4-[3-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]heptyl]piperazin-1-yl]propyl]quinolin-4-amine](/img/structure/B295902.png)